molecular formula C10H17FN2O3 B8678590 (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate CAS No. 920009-84-3

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8678590
CAS No.: 920009-84-3
M. Wt: 232.25 g/mol
InChI Key: SQGNCVVKJIZGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminocarbonyl group, and a fluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. The fluorine atom can be used as a marker in NMR studies to investigate the binding and activity of enzymes.

Medicine

In medicinal chemistry, tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The tert-butyl group can provide steric hindrance, preventing unwanted interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
  • 4-Fluoropyrrolidine-1-carboxylate
  • Tert-butyl 2-(aminocarbonyl)-pyrrolidine

Uniqueness

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl group. This combination provides distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.

Properties

CAS No.

920009-84-3

Molecular Formula

C10H17FN2O3

Molecular Weight

232.25 g/mol

IUPAC Name

tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(15)13-5-6(11)4-7(13)8(12)14/h6-7H,4-5H2,1-3H3,(H2,12,14)

InChI Key

SQGNCVVKJIZGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.